Cas no 1375472-12-0 (2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride)

2-Amino-N-(2H-indazol-6-yl)acetamide dihydrochloride is a high-purity synthetic compound primarily utilized in pharmaceutical research and medicinal chemistry. Its dihydrochloride salt form enhances solubility and stability, making it suitable for in vitro and in vivo studies. The indazole moiety and acetamide functional group contribute to its potential as a versatile intermediate in the development of kinase inhibitors and other biologically active molecules. This compound is characterized by its consistent quality, precise molecular structure, and compatibility with standard analytical techniques. Its applications include drug discovery, particularly in targeting enzyme-related pathways, and it is often employed in lead optimization studies due to its well-defined chemical properties.
2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride structure
1375472-12-0 structure
Product name:2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
CAS No:1375472-12-0
MF:C9H11ClN4O
Molecular Weight:226.662840127945
MDL:MFCD21602832
CID:4594651
PubChem ID:72154377

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride 化学的及び物理的性質

名前と識別子

    • 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
    • MDL: MFCD21602832
    • インチ: 1S/C9H10N4O.ClH/c10-4-9(14)12-7-2-1-6-5-11-13-8(6)3-7;/h1-3,5H,4,10H2,(H,11,13)(H,12,14);1H
    • InChIKey: CRCWRCDUOOZLPF-UHFFFAOYSA-N
    • SMILES: N(C1C=CC2=CNN=C2C=1)C(=O)CN.Cl

計算された属性

  • 精确分子量: 262.039
  • 同位素质量: 262.039
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 221
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.8A^2

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM454133-1g
2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
1375472-12-0 95%+
1g
$844 2023-02-18
Chemenu
CM454133-250mg
2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
1375472-12-0 95%+
250mg
$362 2023-02-18
TRC
A635398-100mg
2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
1375472-12-0
100mg
$ 295.00 2022-06-07
Enamine
EN300-99654-0.5g
2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
1375472-12-0 95%
0.5g
$758.0 2024-05-21
Enamine
EN300-99654-1.0g
2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
1375472-12-0 95%
1.0g
$971.0 2024-05-21
1PlusChem
1P019UF6-500mg
2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
1375472-12-0 95%
500mg
$993.00 2025-03-04
1PlusChem
1P019UF6-5g
2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
1375472-12-0 95%
5g
$3543.00 2023-12-22
Aaron
AR019UNI-5g
2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
1375472-12-0 95%
5g
$3897.00 2023-12-16
A2B Chem LLC
AV38146-1g
2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
1375472-12-0 95%
1g
$1058.00 2024-04-20
A2B Chem LLC
AV38146-500mg
2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride
1375472-12-0 95%
500mg
$833.00 2024-04-20

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride 関連文献

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochlorideに関する追加情報

Comprehensive Overview of 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (CAS No. 1375472-12-0)

2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (CAS No. 1375472-12-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, belongs to the class of indazole derivatives, which are known for their diverse biological activities. The presence of both amino and acetamide functional groups in its structure makes it a valuable intermediate in drug discovery and development.

The compound's CAS number 1375472-12-0 is a unique identifier that ensures precise referencing in scientific literature and regulatory documents. Researchers frequently search for this CAS number to access detailed physicochemical properties, safety data, and synthetic protocols. The dihydrochloride salt form enhances the compound's solubility, making it more suitable for in vitro and in vivo studies.

In recent years, the demand for indazole-based compounds has surged due to their potential applications in targeting kinase inhibitors and cancer therapeutics. 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride is no exception, as it has been explored for its role in modulating enzymatic pathways. Its structural similarity to other pharmacologically active indazoles has prompted investigations into its efficacy against various disease models.

One of the most frequently asked questions about this compound revolves around its synthetic route. The synthesis typically involves multi-step organic reactions, including amide coupling and protection-deprotection strategies. Researchers often optimize these protocols to improve yield and purity, which are critical for high-throughput screening and preclinical studies.

The compound's molecular weight and stoichiometry are also key points of interest, particularly for those working in medicinal chemistry. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize its purity and stability. These details are essential for ensuring reproducibility in research settings.

Another trending topic related to 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride is its potential role in personalized medicine. With the rise of AI-driven drug discovery, this compound has been flagged in computational models for its bioactivity and target specificity. Such insights are invaluable for accelerating the development of novel therapeutics.

From a commercial perspective, the compound is available through specialized chemical suppliers and research catalogs. Buyers often inquire about its storage conditions, typically requiring protection from moisture and light to maintain stability. Proper handling and disposal practices are also emphasized to align with laboratory safety standards.

In summary, 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride (CAS No. 1375472-12-0) represents a promising candidate in the realm of drug discovery and biochemical research. Its unique structure, coupled with its potential applications, makes it a subject of ongoing scientific inquiry. As research progresses, this compound may unlock new avenues for therapeutic innovation.

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